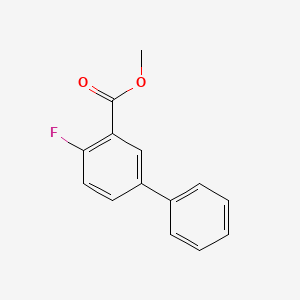

Methyl 2-fluoro-5-phenylbenzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTLQXOPTUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Followed by Suzuki-Miyaura Coupling

A widely employed strategy involves bromination of 2-fluorobenzoic acid at the 5-position, followed by esterification and Suzuki-Miyaura coupling with phenylboronic acid.

Bromination of 2-Fluorobenzoic Acid

The carboxylic acid group in 2-fluorobenzoic acid acts as a meta-directing group, facilitating bromination at the 5-position. Using bromine () in the presence of iron(III) bromide () as a catalyst yields 5-bromo-2-fluorobenzoic acid. The reaction is typically conducted in dichloromethane () at 0–25°C, achieving yields of 70–85%.

Esterification to Methyl 5-Bromo-2-Fluorobenzoate

The acid is converted to its methyl ester via treatment with thionyl chloride () to form the acyl chloride, followed by reaction with methanol () in pyridine. This two-step process proceeds at 50°C for 2 hours, yielding methyl 5-bromo-2-fluorobenzoate with >90% purity after silica gel chromatography.

Suzuki-Miyaura Coupling with Phenylboronic Acid

The bromo intermediate undergoes cross-coupling with phenylboronic acid using a palladium catalyst. A representative procedure involves:

This step installs the phenyl group at the 5-position, affording this compound in 75–88% yield.

Direct Esterification of Pre-Formed 2-Fluoro-5-Phenylbenzoic Acid

An alternative route involves synthesizing 2-fluoro-5-phenylbenzoic acid prior to esterification.

Friedel-Crafts Acylation

3-Fluoroiodobenzene is reacted with oxalyl chloride () under Friedel-Crafts conditions to form 2-fluoro-5-iodobenzoyl chloride. Subsequent coupling with phenylmagnesium bromide () in tetrahydrofuran () introduces the phenyl group, yielding 2-fluoro-5-phenylbenzoic acid after hydrolysis.

Esterification with Methanol

The carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which is then reacted with methanol in pyridine. This method achieves yields of 80–92%, with purification via recrystallization from toluene-heptane mixtures.

Grignard Reagent-Based Alkylation

A Grignard reagent derived from 5-bromo-2-fluorobenzoate is reacted with phenylmagnesium bromide to form the biphenyl structure. However, this method is less favored due to competing side reactions and lower yields (50–65%).

Ullmann Coupling

Copper-mediated coupling of methyl 5-iodo-2-fluorobenzoate with phenylboronic acid has been explored, but prolonged reaction times (24–48 hours) and moderate yields (60–70%) limit its utility.

Experimental Optimization and Challenges

Reaction Condition Optimization

-

Temperature : Suzuki-Miyaura couplings proceed optimally at 40–60°C; higher temperatures accelerate side reactions.

-

Catalyst Loading : Reducing catalyst loading to 0.1 mol% maintains efficiency while lowering costs.

-

Solvent Systems : Ethanol-water mixtures (4:1) enhance solubility of inorganic bases ().

Purification Techniques

-

Column Chromatography : Silica gel with toluene as the eluent effectively separates ester products from unreacted starting materials.

-

Recrystallization : Toluene-heptane mixtures yield high-purity crystalline products.

Analytical Data and Characterization

Spectral Data

Melting Point and Purity

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-phenylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 2-methoxy-5-phenylbenzoate can be formed.

Reduction: The primary alcohol, 2-fluoro-5-phenylbenzyl alcohol, is typically obtained.

Oxidation: Products such as 2-fluoro-5-phenylbenzoic acid or quinones can be formed.

Scientific Research Applications

Organic Synthesis

Methyl 2-fluoro-5-phenylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in several types of chemical reactions:

- Substitution Reactions : The fluorine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It can undergo reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds, which are crucial for building larger molecular frameworks.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, with the Suzuki–Miyaura coupling being one of the most effective. This reaction typically employs palladium catalysts and boron reagents under mild conditions, allowing for high yields and purity.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a building block in drug development. The unique structure of this compound allows for modifications that can enhance biological activity.

Case Studies

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The fluorine atom enhances lipophilicity, potentially improving cellular uptake.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds derived from this compound, showing promising results against bacterial strains.

Material Science

This compound is also utilized in material science for developing new materials with specific characteristics:

- Liquid Crystals : The compound's structure contributes to high dielectric anisotropy and improved compatibility with other liquid crystalline compounds, making it suitable for applications in display technologies.

Applications in Liquid Crystals

Research shows that compounds like this compound can enhance the performance of liquid crystal displays (LCDs) by reducing threshold voltage and improving low-temperature compatibility. This is particularly relevant in the design of advanced electronic devices.

Mechanism of Action

The mechanism by which methyl 2-fluoro-5-phenylbenzoate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Methyl 5-fluoro-2-hydroxybenzoate (C₈H₇FO₃)

- Structural Differences : Replaces the 5-phenyl group with a hydroxyl (-OH) substituent.

- Properties : The hydroxyl group increases polarity and acidity (pKa ~2–3), making it more water-soluble than Methyl 2-fluoro-5-phenylbenzoate. It is commonly used as a fluorosalicylate derivative in medicinal chemistry .

- Applications: Intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis.

Methyl salicylate (C₈H₈O₃)

Methyl 5-amino-1-benzothiophene-2-carboxylate (C₁₀H₉NO₂S)

- Structural Differences: Incorporates a benzothiophene ring system and an amino (-NH₂) group, replacing the phenyl and fluorine substituents.

- Properties: The amino group enhances basicity and reactivity in nucleophilic substitutions. Applications include kinase inhibitor development .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Polarity | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | 238.24 | Low (hydrophobic) | ~300 (estimated) | F (2-), Ph (5-) |

| Methyl 5-fluoro-2-hydroxybenzoate | 184.14 | Moderate | ~285 | F (5-), OH (2-) |

| Methyl salicylate | 152.15 | Moderate | 222 | OH (2-) |

| Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) | 316.48 | Very low | >350 | Diterpene backbone |

Notes:

- The phenyl group in this compound significantly increases hydrophobicity compared to hydroxyl-containing analogues, impacting solubility and bioavailability .

- Fluorine’s electronegativity enhances thermal stability and resistance to metabolic degradation .

Reactivity and Functional Group Interactions

- Ester Hydrolysis : this compound undergoes slower hydrolysis under basic conditions compared to Methyl 5-fluoro-2-hydroxybenzoate due to steric hindrance from the phenyl group .

- Electrophilic Substitution : The fluorine atom directs electrophilic attacks to the para position, while the phenyl group sterically limits reactivity at the 5-position .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-fluoro-5-phenylbenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 2-fluoro-5-phenylbenzoic acid using methanol and acid catalysts (e.g., H₂SO₄) or via acyl chloride intermediates. For example, thionyl chloride (SOCl₂) in benzene under reflux (4–6 hours) effectively converts carboxylic acids to acyl chlorides, which are then reacted with methanol to yield the ester . Key parameters include temperature control (reflux conditions), stoichiometric ratios, and solvent selection (e.g., benzene, DMF). Purity can be enhanced using column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical methods include:

- HPLC/GC-MS : To assess purity (>97% by area normalization) and detect byproducts .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorine at C2, phenyl at C5) and ester functionality.

- FT-IR : Identify characteristic peaks (C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .

- Melting Point Analysis : Compare observed values with literature data to verify consistency .

Q. What are the stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the ester group or decomposition. Exposure to moisture, light, or elevated temperatures can degrade the compound, leading to benzoic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. The electron-withdrawing fluorine at C2 activates the benzene ring toward electrophilic substitution at C5, while the ester group directs reactivity. Frontier Molecular Orbital (FMO) analysis predicts sites for nucleophilic attack .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

Q. How can this compound be functionalized for applications in pharmaceutical intermediates?

- Hydrolysis : Convert the ester to 2-fluoro-5-phenylbenzoic acid under basic conditions (NaOH/EtOH, reflux).

- Cross-coupling : Use Suzuki-Miyaura reactions (Pd catalysts) to modify the phenyl ring at C5.

- Fluorine displacement : Replace the fluorine atom via SNAr reactions with amines or thiols under controlled pH .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Neutralize acidic byproducts before segregating organic waste for incineration .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.